D-Myo-inositol 1,4-bis-phosphate potassium salt
Description
D-Myo-inositol 1,4-bis-phosphate potassium salt (CAS 103476-30-8) is a phosphorylated derivative of myo-inositol, a cyclic polyol central to cellular signaling and metabolism. Its molecular formula is C₆H₁₃KO₁₂P₂, with a molecular weight of 378.21 g/mol . The compound features phosphate groups at the 1- and 4-positions of the myo-inositol ring, forming a bisphosphate structure. It is commonly used in biochemical research to study phosphoinositide metabolism, enzyme kinetics, and calcium signaling pathways. Commercially, it is available as a high-purity (≥98%) solid, stored at -20°C to maintain stability .
Properties
Molecular Formula |
C6H11K3O12P2 |
|---|---|
Molecular Weight |
454.39 g/mol |
IUPAC Name |
tripotassium;[(2R,3S,5R,6R)-2,3,5,6-tetrahydroxy-4-[hydroxy(oxido)phosphoryl]oxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.3K/c7-1-2(8)6(18-20(14,15)16)4(10)3(9)5(1)17-19(11,12)13;;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3/t1-,2-,3-,4+,5?,6?;;;/m1.../s1 |
InChI Key |
CUNCHHBIEZLICD-FYZQEJBVSA-K |
Isomeric SMILES |
[C@H]1([C@H](C([C@@H]([C@@H](C1OP(=O)(O)[O-])O)O)OP(=O)([O-])[O-])O)O.[K+].[K+].[K+] |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])O)O)OP(=O)([O-])[O-])O)O.[K+].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Myo-inositol 1,4-bis-phosphate potassium salt typically involves the phosphorylation of inositol derivatives. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a base like potassium hydroxide (KOH). The reaction is carried out under controlled conditions to ensure selective phosphorylation at the 1 and 4 positions of the inositol ring.
Industrial Production Methods: Industrial production of this compound often involves the extraction of inositol from natural sources, followed by chemical modification. The extracted inositol is subjected to phosphorylation reactions using industrial-scale reactors. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: D-Myo-inositol 1,4-bis-phosphate potassium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher-order inositol phosphates.
Reduction: Reduction reactions can convert the compound back to its lower-order phosphate forms.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of phosphate groups.
Major Products: The major products formed from these reactions include various inositol phosphates with different phosphorylation patterns, which have distinct biological activities and applications.
Scientific Research Applications
Cellular Signaling
D-Myo-inositol 1,4-bis-phosphate plays a crucial role as a second messenger in various cellular signaling pathways. It is involved in the regulation of intracellular calcium levels, which are vital for many physiological processes.
- Calcium Mobilization : The compound is known to stimulate the release of calcium ions from intracellular stores, impacting muscle contraction, neurotransmitter release, and other critical cellular functions .
- Signal Transduction : D-Myo-inositol 1,4-bis-phosphate acts as a substrate for inositol polyphosphate kinases, influencing downstream signaling pathways that regulate cell growth and differentiation .
Metabolic Regulation
Research indicates that D-Myo-inositol 1,4-bis-phosphate has implications in metabolic processes, particularly in glucose metabolism and insulin sensitivity.
- Insulin Sensitivity : Studies have shown that supplementation with myo-inositol can improve insulin sensitivity and glucose metabolism in individuals with metabolic syndrome and diabetes . D-Myo-inositol 1,4-bis-phosphate may contribute to these effects by modulating insulin signaling pathways.
- Lipid Metabolism : The compound is also linked to the regulation of lipid metabolism. Its involvement in phosphoinositide signaling pathways suggests a role in managing lipid levels and preventing dyslipidemia .
Therapeutic Applications
D-Myo-inositol 1,4-bis-phosphate has been investigated for its potential therapeutic benefits in various health conditions.
- Polycystic Ovary Syndrome (PCOS) : Research indicates that myo-inositol supplementation can restore ovarian function and improve metabolic parameters in women with PCOS. D-Myo-inositol 1,4-bis-phosphate may play a role in these beneficial effects by enhancing insulin sensitivity and regulating hormonal balance .
- Gestational Diabetes : There is growing evidence supporting the use of myo-inositol for managing gestational diabetes. Its ability to improve insulin sensitivity can help mitigate risks associated with this condition .
Case Studies and Research Findings
Several studies have documented the effects of D-Myo-inositol 1,4-bis-phosphate in clinical settings:
Mechanism of Action
The mechanism of action of D-Myo-inositol 1,4-bis-phosphate potassium salt involves its interaction with specific molecular targets within the cell. The compound binds to inositol phosphate receptors, triggering a cascade of intracellular events. This binding leads to the release of calcium ions from intracellular stores, which in turn activates various downstream signaling pathways. These pathways regulate numerous cellular processes, including cell growth, differentiation, and metabolism.
Comparison with Similar Compounds
Structural and Functional Differences
The biological activity of inositol phosphates depends on the number and positions of phosphate groups. Below is a comparative analysis of key inositol phosphates:
Table 1: Structural and Functional Comparison
Enzymatic Interactions
- D-Myo-inositol 1,4-bis-phosphate potassium salt is hydrolyzed by inositol polyphosphate 1-phosphatase (EC 3.1.3.57) to yield D-myo-inositol 4-phosphate . This contrasts with InsP₃, which is metabolized by 5-phosphatases or phosphorylated to InsP₄ .
- Li⁺ inhibition: The Mg²⁺-dependent phosphatase activity acting on D-myo-inositol 1-phosphate is inhibited by Li⁺ ions, a property critical in studying bipolar disorder pathways .
Table 2: Enzyme Specificity
Q & A
Q. Basic Research Focus
- Solubility : Reconstitute in deionized water (10 mg/mL) and filter-sterilize for cell-based assays .
- Storage : Aliquot and store at −20°C in airtight, desiccated containers to prevent hygroscopic degradation .
- Buffer compatibility : Avoid phosphate buffers (e.g., PBS) to prevent precipitation; use Tris-HCl or HEPES .
How can researchers validate the specificity of antibodies or probes targeting D-myo-inositol 1,4-bis-phosphate in complex biological samples?
Q. Advanced Research Focus
- Competition assays : Pre-incubate antibodies with excess Ins(1,4)P₂ or structural analogs (e.g., Ins(1,5,6)P₃) to test cross-reactivity .
- Knockdown/knockout controls : Use siRNA or CRISPR to reduce endogenous Ins(1,4)P₂ levels and confirm signal attenuation .
- Mass spectrometry : Perform LC-MS/MS to quantify Ins(1,4)P₂ and correlate with probe signal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
